5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-27-15-6-4-3-5-12(15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)7-8-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVQNHEZOVURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.3 g/mol. The compound features a triazole ring, which is known for its role in various pharmacological activities.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or the use of hydrazones. This specific compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by amide coupling reactions.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various triazole derivatives against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF7 | 10.5 |
| Triazole Derivative B | HCT116 | 8.3 |
These results indicate a promising potential for this class of compounds in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus (Gram-positive) | Active |
| Escherichia coli (Gram-negative) | Active |
| Candida albicans (Fungi) | Active |
The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Research into the SAR of triazole compounds has highlighted that modifications at various positions on the triazole ring can significantly influence biological activity. For example, substituents such as methoxy and bromo groups have been associated with enhanced potency against specific targets .
Case Studies
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives, including our compound of interest, found that substituents at the benzyl position contributed to increased cytotoxicity in MCF7 cells. The study concluded that further optimization could yield more potent anticancer agents .
Study 2: Antimicrobial Screening
In another investigation, various triazole derivatives were screened against a panel of bacterial and fungal strains. The results indicated that compounds with halogen substitutions showed improved antimicrobial properties compared to their non-halogenated counterparts .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that certain triazole derivatives can inhibit cell proliferation in cancer lines such as HeLa and MCF-7, with IC50 values indicating effective dosage levels for therapeutic action .
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and cell cycle arrest .
Antimicrobial Properties
Another promising application is in the field of antimicrobial research. Triazole derivatives have been reported to possess significant antibacterial and antifungal properties:
- Screening Tests : Compounds similar to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of new compounds. Variations in substituents on the triazole ring can significantly alter biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Halogens | Often enhance potency against specific targets |
| Alkyl groups | May improve solubility and bioavailability |
| Aromatic rings | Can contribute to increased interaction with biological macromolecules |
Case Studies
Several studies have explored the applications of triazole derivatives similar to this compound:
- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing significant growth inhibition and induction of apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : A series of synthesized triazole compounds were evaluated for antimicrobial activity using agar diffusion methods, revealing promising results against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
